4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-[2-(2-thienyl)ethyl]benzamide
- 4-butoxy-N-(2-phenylmethoxyethyl)benzamide
- N-(4-methoxyphenyl)benzamide
Uniqueness
4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique thiadiazole core, which imparts distinct biological activities. Compared to similar compounds, it has shown promising results in preliminary studies for its antimicrobial and anticancer properties, making it a valuable candidate for further research.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-4-13-26-15-11-9-14(10-12-15)18(24)21-20-23-22-19(27-20)16-7-5-6-8-17(16)25-2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
InChI Key |
DMDSDBMHGDXBJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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